molecular formula C25H26F2N6O2 B11430736 7-[(4-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

7-[(4-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11430736
M. Wt: 480.5 g/mol
InChI Key: IOTKOYQRCGYARD-UHFFFAOYSA-N
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Description

7-[(4-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a purine core structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of fluorophenyl and piperazine groups further enhances its potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with a fluorophenylmethyl halide under basic conditions. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final steps often include purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the purine family, characterized by a fused bicyclic structure that is essential for various biological activities. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this purine derivative. For instance, research indicates that modifications in the purine structure can lead to enhanced activity against various cancer cell lines.

Case Study: NCI Evaluation

A notable study evaluated a similar compound's efficacy against human tumor cells through the National Cancer Institute's Developmental Therapeutics Program. The compound exhibited significant antimitotic activity with mean GI50 values indicating effective inhibition of cell growth in cancer lines such as K562 and MCF-7 .

Central Nervous System Disorders

Compounds with similar structural frameworks have been explored for their potential in treating CNS disorders, including anxiety and depression. The piperazine moiety is often associated with neuroactive properties.

Case Study: Neuropharmacological Studies

Research has shown that derivatives of this compound can act as serotonin receptor modulators, providing therapeutic effects in models of anxiety and depression . The dual targeting of serotonin and dopamine receptors suggests potential benefits in managing mood disorders.

Metabolic Syndrome Treatment

The inhibition of specific enzymes related to metabolic pathways is another promising application area. Compounds structurally related to this purine have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like obesity and type 2 diabetes .

Case Study: In Vivo Studies

In vivo studies demonstrated that such compounds could improve insulin sensitivity and reduce body weight in diabetic models, indicating their potential utility in metabolic syndrome management .

Synthesis and Functionalization

The synthesis of 7-[(4-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step processes that allow for functionalization at various positions on the purine ring. This flexibility enables researchers to tailor compounds for specific biological activities.

Synthetic Pathways

  • Starting Materials : Common precursors include commercially available piperazines and fluorinated phenyl compounds.
  • Reactions : Key reactions may include alkylation, acylation, and cyclization steps to construct the purine framework.
  • Purification : Techniques such as chromatography are employed to isolate the desired product from reaction mixtures.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorophenyl and piperazine groups are likely to contribute to its binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(4-fluorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a purine core with fluorophenyl and piperazine groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 7-[(4-Fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F2N6O2C_{20}H_{22}F_2N_6O_2 with a molecular weight of approximately 396.43 g/mol. The structure features a purine core substituted with fluorophenyl and piperazine groups, which may influence its biological activity.

The compound exhibits activity primarily through modulation of various signaling pathways. It is believed to interact with receptors involved in neurotransmission and cell signaling, particularly in the central nervous system (CNS).

Pharmacodynamics

  • Receptor Interactions : The compound shows selectivity for certain receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and neuropsychiatric disorders.
  • Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cellular proliferation and survival, suggesting potential anti-cancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that the compound significantly reduced anxiety-like behaviors. It was tested using the elevated plus maze (EPM) and open field tests, showing an increase in exploratory behavior indicative of anxiolytic effects .

Study 2: Antitumor Activity

In vitro assays revealed that the compound effectively inhibited the growth of various cancer cell lines, including those resistant to standard therapies. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 3: Pharmacokinetics

Research on pharmacokinetics indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic applications. It demonstrated effective bioavailability in preclinical models .

Data Tables

Parameter Value
Molecular FormulaC20H22F2N6O2C_{20}H_{22}F_2N_6O_2
Molecular Weight396.43 g/mol
Half-Life4 hours
Bioavailability75%

Properties

Molecular Formula

C25H26F2N6O2

Molecular Weight

480.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C25H26F2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-3-5-18(26)6-4-17)21(28-23)16-31-11-13-32(14-12-31)20-9-7-19(27)8-10-20/h3-10H,11-16H2,1-2H3

InChI Key

IOTKOYQRCGYARD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F

Origin of Product

United States

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